![molecular formula C12H13N3O3S2 B13711444 Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)
Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate is a chemical compound with the molecular formula C12H13N3O3S2 and a molecular weight of 311.38. It is primarily used in proteomics research and has applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate typically involves the reaction of 4-nitrophenol with 3-chloropropyl cyanide in the presence of a base to form the intermediate 3-(4-nitrophenoxy)propyl cyanide. This intermediate is then reacted with methyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Hydrogen peroxide, acetic acid.
Substitution: Amines, alcohols, basic or acidic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Sulfoxides, sulfones.
Substitution: Substituted cyano derivatives.
Aplicaciones Científicas De Investigación
Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Mecanismo De Acción
The mechanism of action of Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The nitro group and cyano group play crucial roles in its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl [3-(4-aminophenoxy)propyl]cyano-carbonimidodithioate
- Methyl [3-(4-methoxyphenoxy)propyl]cyano-carbonimidodithioate
- Methyl [3-(4-chlorophenoxy)propyl]cyano-carbonimidodithioate
Uniqueness
Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances its reactivity and allows for specific interactions with molecular targets, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C12H13N3O3S2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
[methylsulfanyl-[3-(4-nitrophenoxy)propylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C12H13N3O3S2/c1-19-12(14-9-13)20-8-2-7-18-11-5-3-10(4-6-11)15(16)17/h3-6H,2,7-8H2,1H3 |
Clave InChI |
DSGOSDNWNUVVAK-UHFFFAOYSA-N |
SMILES canónico |
CSC(=NC#N)SCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



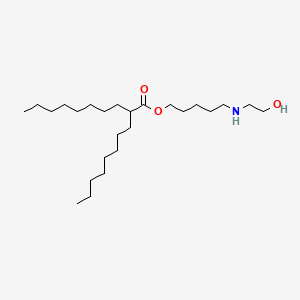


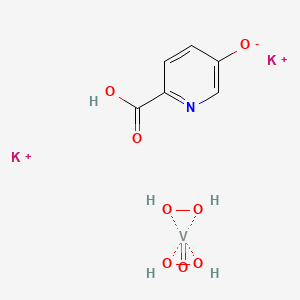
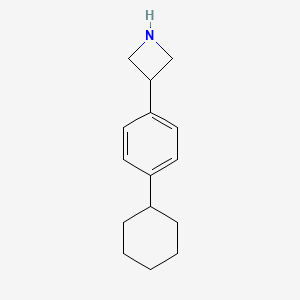
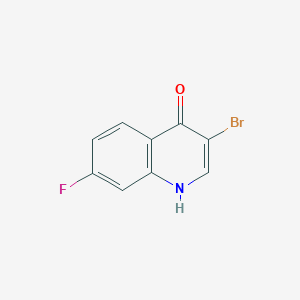


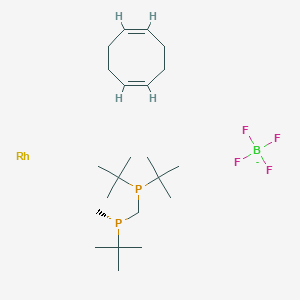
![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)
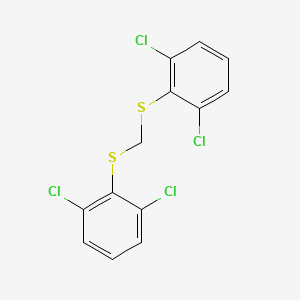
![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)

